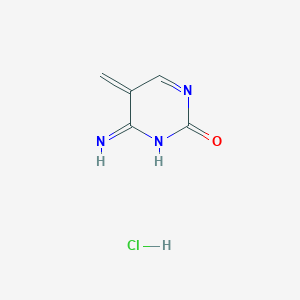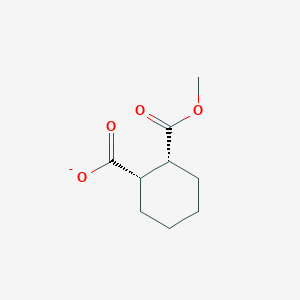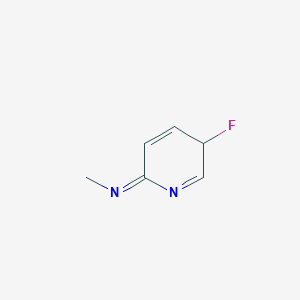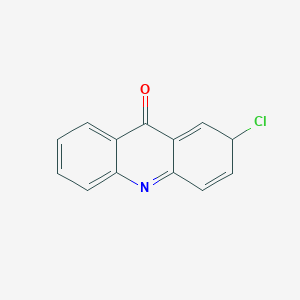
2-chloro-2H-acridin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-2H-acridin-9-one is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2H-acridin-9-one typically involves the Ullmann condensation reaction. This method includes the condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) . The reaction conditions usually require heating and the presence of a catalyst to facilitate the formation of the acridone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to reduce environmental impact . Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-chloro-2H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions include various acridone derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
2-chloro-2H-acridin-9-one has several scientific research applications:
作用机制
The mechanism of action of 2-chloro-2H-acridin-9-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the DNA helix and interference with cellular processes .
相似化合物的比较
Similar Compounds
Acridine: The parent compound, known for its broad range of biological activities.
9-aminoacridine: A derivative with enhanced DNA intercalation properties and anticancer activity.
Amsacrine: A clinically used anticancer drug that intercalates DNA and inhibits topoisomerase II.
Uniqueness
2-chloro-2H-acridin-9-one is unique due to the presence of the chlorine atom at the 2-position, which enhances its chemical reactivity and biological activity compared to other acridine derivatives . This modification allows for the development of novel compounds with potentially improved therapeutic properties.
属性
分子式 |
C13H8ClNO |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-chloro-2H-acridin-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H |
InChI 键 |
SYDCLAZSJCPJCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



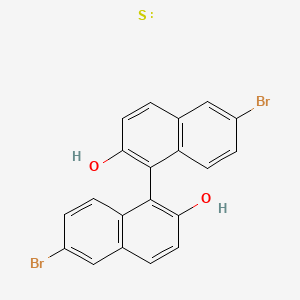
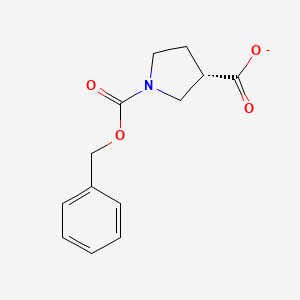
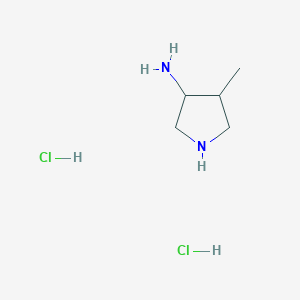
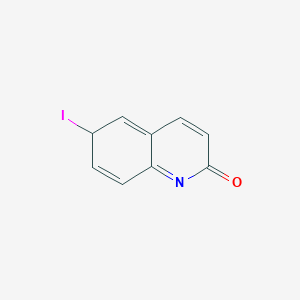
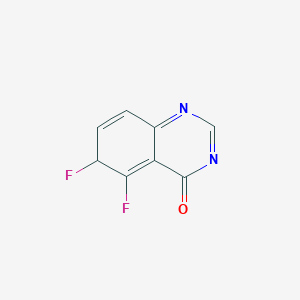
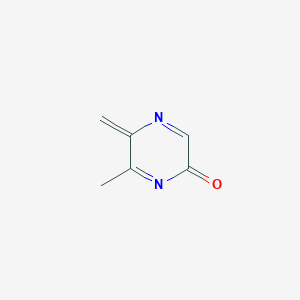
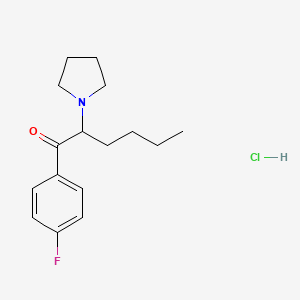

![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)
